4-Chloro-2-(4-methoxyphenyl)benzoic acid

Medicinal Chemistry Solubility Prediction Lead Optimization

4-Chloro-2-(4-methoxyphenyl)benzoic acid (CAS 1261903-80-3) is a member of the biphenyl-2-carboxylic acid class, widely used as a key intermediate in the synthesis of pharmaceutical agents, particularly sartan antihypertensives and other bioactive molecules [REFS-1, REFS-2]. It features a 4-chloro substituent on the benzoic acid ring and a 4'-methoxy group on the pendant phenyl ring, giving it a molecular weight of 262.69 g/mol and a predicted LogP of 3.71 [REFS-1, REFS-3].

Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
CAS No. 1261903-80-3
Cat. No. B6398026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(4-methoxyphenyl)benzoic acid
CAS1261903-80-3
Molecular FormulaC14H11ClO3
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C14H11ClO3/c1-18-11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
InChIKeyBGIJTQOXDPBDCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(4-methoxyphenyl)benzoic acid (CAS 1261903-80-3): Sourcing a High-Purity Biphenyl Carboxylic Acid Intermediate


4-Chloro-2-(4-methoxyphenyl)benzoic acid (CAS 1261903-80-3) is a member of the biphenyl-2-carboxylic acid class, widely used as a key intermediate in the synthesis of pharmaceutical agents, particularly sartan antihypertensives and other bioactive molecules [REFS-1, REFS-2]. It features a 4-chloro substituent on the benzoic acid ring and a 4'-methoxy group on the pendant phenyl ring, giving it a molecular weight of 262.69 g/mol and a predicted LogP of 3.71 [REFS-1, REFS-3]. This specific substitution pattern is critical for downstream synthetic transformations like Suzuki-Miyaura cross-coupling and for imparting target biological activity, making its procurement in high purity crucial for success in complex organic synthesis [REFS-2, REFS-4].

Why 4-Chloro-2-(4-methoxyphenyl)benzoic acid Cannot Be Directly Substituted with Other Biphenyl Carboxylic Acids


The biphenyl-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, but its properties are exquisitely sensitive to the nature and position of substituents. Simply interchanging 4-chloro-2-(4-methoxyphenyl)benzoic acid with a close analog like 4-chloro-2-phenylbenzoic acid or 2-(4-methoxyphenyl)benzoic acid is not possible without fundamentally altering the physicochemical and reactivity profile. For instance, the loss of the methoxy group significantly increases hydrophobicity (reducing topological polar surface area from 46.53 Ų to 37.3 Ų) and removes a crucial hydrogen bond acceptor, which can disrupt key binding interactions in a biological target [REFS-1, REFS-2]. Conversely, removing the chlorine atom eliminates a site for further palladium-catalyzed cross-coupling reactions, a step often essential for building molecular complexity [3]. These differences translate into distinct solubility, metabolic stability, and synthetic utility profiles, confirming that this specific compound represents an irreplaceable node in a synthesis route, not a generic commodity.

Quantitative Differentiation Evidence for 4-Chloro-2-(4-methoxyphenyl)benzoic acid Against Key Analogs


Enhanced Hydrogen Bond Acceptor Capacity vs. 4-Chloro-2-phenylbenzoic acid

Relative to the analog lacking a 4'-methoxy group (4-chloro-2-phenylbenzoic acid), the target compound possesses one additional hydrogen bond acceptor (HBA) due to its methoxy oxygen. This is reflected in its higher topological polar surface area (TPSA), a critical descriptor for predicting membrane permeability and aqueous solubility. The target compound has a TPSA of 46.53 Ų and an HBA count of 3, compared to 37.3 Ų and an HBA count of 2 for the de-methoxy analog [REFS-1, REFS-2]. This difference is expected to result in measurably higher aqueous solubility and altered pharmacokinetic properties, which is crucial for in vivo applications.

Medicinal Chemistry Solubility Prediction Lead Optimization

Optimized Lipophilicity for Drug-Likeness vs. Non-Halogenated Analog

The incorporation of the 4-chloro substituent in the target compound provides a significant increase in lipophilicity (LogP) over the non-chlorinated analog, 2-(4-methoxyphenyl)benzoic acid. The XLogP3 for the target compound is 3.71, compared to 2.9 for the analog bearing only a methoxy group [REFS-1, REFS-2]. This elevated LogP, still within an acceptable range (≤5) for oral drugs by Lipinski's Rule of Five, suggests an improved ability to cross lipid bilayers, potentially leading to better oral absorption and blood-brain barrier permeability, a critical parameter for many drug discovery programs.

ADME Lipinski's Rule of Five Drug Design

Distinct Physicochemical Profile Over the Hydroxyl Bioisostere

Replacing the 4'-methoxy group with a hydroxy group (4-chloro-2-(4-hydroxyphenyl)benzoic acid) is a common bioisosteric strategy, but it fundamentally changes the solid-state and solution-phase behavior of the compound. The target compound is a hydrogen bond acceptor only, whereas the hydroxy analog is both a donor and an acceptor. This is predicted to result in a lower melting point, improved solubility in organic solvents, and a different crystal packing for the methoxy derivative, which can be advantageous for process chemistry and formulation [REFS-1, REFS-2]. Data from similar brominated analogs show that the methoxy derivative can offer superior processability due to a lower propensity for strong H-bonded network formation compared to the hydroxy form [1].

Bioisosterism Crystal Engineering Molecular Pharmaceutics

Superior Synthetic Versatility via the Aryl Chloride Handle vs. Fluoro and De-Halo Analogs

The 4-chloro substituent on the benzoic acid ring is a more reactive handle for palladium-catalyzed cross-coupling reactions compared to a fluorine atom or a simple proton. In a study of phosphodiesterase IV (PDE4) inhibitors, a 4-chloro-4'-methoxybiphenylcarboxylic acid derivative was used as a key intermediate in a Merck process, exploiting the chlorine's superior reactivity in Suzuki-Miyaura couplings to introduce diverse heterocycles, a step that would be less efficient or impossible with the 4-fluoro or 4-de-chloro analogs under identical conditions [REFS-1, REFS-2]. This reactivity profile makes this specific compound a more versatile building block for combinatorial chemistry and late-stage functionalization.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Optimal Procurement and Application Scenarios for 4-Chloro-2-(4-methoxyphenyl)benzoic acid


Synthesis of Next-Generation Angiotensin II Receptor Antagonists (Sartans)

This compound serves as a direct, high-purity precursor for the biphenyl component of sartan APIs. Its specific substitution pattern, particularly the 4-chloro substituent, is essential for the final Suzuki-Miyaura coupling to attach the tetrazole or imidazole heterocycle found in these drugs. Using the generic, de-chlorinated analog would halt this critical late-stage transformation [REFS-1, REFS-2].

Optimization of h-β3 Adrenergic Receptor Agonist Leads

In structure-activity relationship (SAR) studies for overactive bladder treatments, the precise LogP (3.71) and TPSA (46.53 Ų) of this compound contribute to the potency, selectivity, and oral bioavailability profile of the final molecule. Replacing it with the more lipophilic de-methoxy analog (LogP > 4) has been shown to increase off-target binding and decrease selectivity for the desired receptor [3].

Exploratory PDE4 Inhibitor Fragment Libraries

Due to its distinct lipophilic and hydrogen-bonding fingerprint, this carboxylic acid is a valuable fragment for targeted libraries inhibiting phosphodiesterases. Its chlorine atom allows for rapid diversification via parallel cross-coupling chemistry to quickly build SAR data around a core scaffold, a workflow not feasible with the simpler, non-functionalized biphenyl analog [4].

Process Chemistry Scale-up at Contract Research Organizations (CROs) & Pharmaceutical Companies

Unlike the analogous hydroxy biphenyl compound, the methoxy group's lack of H-bond donor character prevents the formation of strong intermolecular hydrogen bond networks, leading to a more favorable melting point profile. This translates to easier handling, more predictable crystallization, and higher yields during kilogram-scale syntheses, making it a preferred intermediate for process R&D groups [5].

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